6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone
Description
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKNIAIMRUHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the methyl and propynyl groups through substitution reactions using reagents like methyl iodide and propargyl bromide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of efficient catalysts and environmentally friendly solvents to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrimidinone ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction could produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-5-propynylpyrimidinone: Similar structure but different substitution pattern.
6-methyl-2-phenyl-5-propynylpyrimidinone: Lacks the 4-methyl group.
4-methyl-2-phenyl-5-propynylpyrimidinone: Lacks the 6-methyl group.
Uniqueness
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone, known for its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 16699-09-5, is a pyrimidine derivative that has been studied for various pharmacological properties, including its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methyl group at position 6, a para-methylphenyl group at position 2, and a propynyl group at position 5 of the pyrimidine ring. This specific arrangement contributes to its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidines possess varying degrees of antibacterial and antifungal activities. The evaluation was performed using standard methods such as agar diffusion and broth dilution assays, comparing the effectiveness of the compound against established antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli, S. aureus | 15 mm | 50 µg/mL |
| Reference Drug (Amoxicillin) | E. coli, S. aureus | 20 mm | 25 µg/mL |
The above table illustrates that the compound shows promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with a notable zone of inhibition.
Anticancer Activity
In addition to its antimicrobial properties, studies have suggested that this pyrimidine derivative may also exhibit anticancer effects. Research has indicated that certain pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Potential
A recent study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µg/mL, suggesting potential therapeutic applications in oncology.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for certain receptors involved in cellular signaling pathways.
Q & A
Synthesis and Optimization
1.1 Basic: What are the established synthetic routes for 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone? The compound is synthesized via a multi-step process:
Alkylation : Ethyl acetoacetate reacts with propargyl bromide to form an alkylated intermediate.
Cyclocondensation : The intermediate reacts with thiourea under basic conditions to yield 6-methyl-5-(2-propynyl)-2-thio-4(3H)-pyrimidinone.
Chlorination : Treatment with POCl₃ replaces the thione group with chlorine, producing 2,4-dichloro-6-methyl-5-(2-propynyl)pyrimidine.
Carborane Functionalization : Reaction with decaborane (B₁₀H₁₄) in acetonitrile/toluene introduces the carboranyl group .
1.2 Advanced: How can reaction conditions be optimized to mitigate low yields during chlorination?
- Temperature Control : Maintain POCl₃ reflux at 110–120°C to ensure complete substitution while avoiding decomposition.
- Catalytic Additives : Use dimethylformamide (DMF) as a Lewis acid catalyst to enhance reactivity.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dichlorinated product with >95% purity .
Structural Characterization
2.1 Basic: What spectroscopic techniques confirm the identity of this compound?
- ¹H/¹³C NMR : Identify protons (e.g., methyl groups at δ ~2.3 ppm) and carbons (pyrimidinone C=O at ~165 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 283.12).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) .
2.2 Advanced: How does X-ray crystallography resolve conformational ambiguities in the pyrimidinone core?
- Hydrogen Bonding Analysis : Intramolecular N–H···N bonds stabilize the pyrimidinone ring, as seen in CCDC 2050940 (bond length: 2.89 Å).
- Dihedral Angles : Planarity between the pyrimidinone and 4-methylphenyl group (dihedral ~12.8°) is confirmed via crystallographic data .
Biological Activity and Mechanisms
3.1 Basic: What in vitro assays are used for preliminary antimicrobial screening?
- Agar Diffusion : Test against Staphylococcus aureus and Candida albicans at 100 µg/mL.
- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify inhibitory concentrations .
3.2 Advanced: How can researchers elucidate the mechanism of action for observed antifungal activity?
- Target Identification : Perform molecular docking with fungal lanosterol 14α-demethylase (CYP51) to assess binding affinity.
- Enzyme Inhibition Assays : Measure NADPH consumption in reductase assays (e.g., 2,5-diaminopyrimidinone reductase inhibition) .
Data Contradiction and Reproducibility
4.1 Advanced: How to resolve discrepancies in reported bioactivity across studies?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>98%).
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, inoculum size) .
- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to rule out polymorphic interference .
Advanced Applications
5.1 Advanced: How is this compound utilized as a synthon for boron-containing derivatives?
- Carborane Functionalization : React with B₁₀H₁₄ to form 5-(1-o-carboranylmethyl) derivatives for neutron capture therapy (NCT) agents.
- Derivatization Strategies : Substitute chlorine atoms with amines or alkoxides to tune solubility and bioactivity .
5.2 Advanced: What computational methods predict electronic properties for drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
